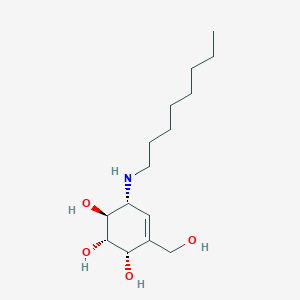
2,6-Dimethylhexestrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylhexestrol is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Degradation
Research indicates that 2,6-dimethyl-aniline, a chemical related to 2,6-Dimethylhexestrol, undergoes degradation by hydroxyl radicals. The study explores the rate constants and proposes an oxidation pathway, highlighting the potential applications of this compound in understanding complex chemical reactions and degradation processes (Boonrattanakij et al., 2009).
Photophysical and Spectroscopic Studies
Research on complexes formed by 2,6-dimethylphenylisocyanide, a compound closely related to this compound, reveals insights into the photophysical properties and spectroscopic behavior of such compounds. The study provides foundational knowledge that could be applied to understanding the behavior of this compound under various conditions (Villegas et al., 2005).
Neuroprotective Effects in Neuroinflammation
Although focusing on dimethylfumarate, this study presents the compound's neuroprotective effects and mechanisms in neuroinflammation. Such research can be extrapolative in understanding the biological interactions and potential therapeutic applications of related compounds like this compound (Linker et al., 2011).
In Situ Atomic-Level Tracking of Heterogeneous Nucleation
This research utilizes 2,6-dimethylphenyl isocyanide to investigate the heterogeneous nucleation and deposition of Pd on Ag nanocubes. The approach and findings provide a framework for exploring the molecular interactions and structural behavior of compounds similar to this compound (Wu & Qin, 2018).
Eigenschaften
Molekularformel |
C20H26O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[4-(4-hydroxyphenyl)hexan-3-yl]-3,5-dimethylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-18(15-7-9-16(21)10-8-15)19(6-2)20-13(3)11-17(22)12-14(20)4/h7-12,18-19,21-22H,5-6H2,1-4H3 |
InChI-Schlüssel |
UKIFASJPXHGWFX-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=C(C=C(C=C2C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





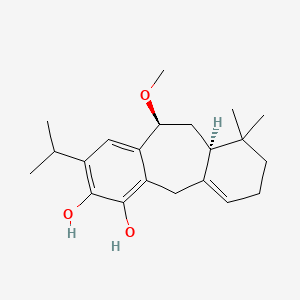

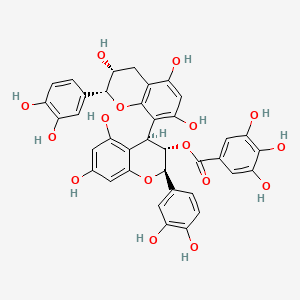

![[(2S,3R,4R,5S,6S)-3-acetyloxy-5-hydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl] acetate](/img/structure/B1250704.png)
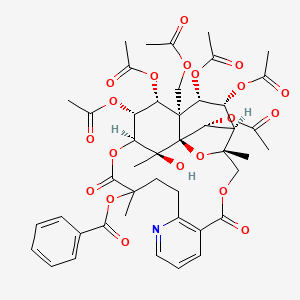

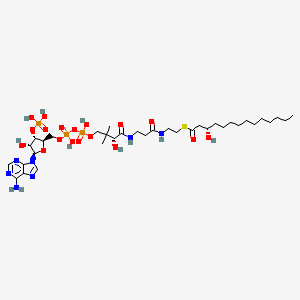
![uridine 5'-(3-{2-acetamido-2-deoxy-6-O-[beta-D-galactopyranosyloxy(hydroxy)phosphoryl]-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1250712.png)
![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1250713.png)

